6-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(18-13(10)7-12)15(21)19-8-11(9-19)20-16-4-5-17-20/h2-7,11,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMCNQDZOYGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds specifically to both types of orexin receptors, inhibiting the action of orexins, also known as hypocretins, which are neuropeptides that promote wakefulness.
Biological Activity
6-Methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole is a compound of significant interest due to its potential biological activities. This compound integrates an indole moiety with a triazole linker, which is known for enhancing pharmacological properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An indole core
- A methoxy group at the 6-position
- A 3-(2H-1,2,3-triazol-2-yl)azetidine moiety
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. In a study evaluating various triazole-linked compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial and fungal strains. Specifically, the compound exhibited activity against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Staphylococcus aureus | 16 |
Carbonic Anhydrase Inhibition
Another significant area of research focuses on the inhibition of carbonic anhydrases (CAs). A study highlighted that compounds similar to this indole derivative showed potent inhibition against human carbonic anhydrase isoforms II and IX. The inhibition constants (K_i) ranged from 7.7 nM to 41.3 nM, indicating a strong binding affinity.
| Compound | hCA Isoform | K_i (nM) |
|---|---|---|
| 6i | hCA II | 7.7 |
| 6i | hCA IX | 12.1 |
Anti-inflammatory Properties
Indole derivatives are often associated with anti-inflammatory effects. The presence of the methoxy group enhances the electron density on the aromatic ring, contributing to its anti-inflammatory activity. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring facilitates strong interactions with enzyme active sites, particularly in carbonic anhydrases.
- Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Anti-inflammatory Pathways : It modulates signaling pathways involved in inflammation through cytokine suppression.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole-linked indoles for their biological properties. One such study synthesized a series of compounds and tested their efficacy against both microbial targets and human enzymes. The results confirmed that modifications in substituents on the indole ring significantly affected their biological activities.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The indole scaffold is a common feature among analogues, but substituent diversity dictates functional differences:
Key Observations :
- The target compound’s azetidine-triazole combination is structurally distinct from imidazole (e.g., compound 4) or thiazole (e.g., compound 2a) derivatives. Azetidine’s smaller ring size may enhance metabolic stability compared to five-membered heterocycles .
- Imidazothiadiazole-indole hybrids (e.g., 10a) exhibit higher melting points (~330°C), likely due to extended π-conjugation and hydrogen-bonding networks, whereas imidazole derivatives (e.g., 4) melt at lower temperatures (~180°C) .
Spectral and Analytical Data
- NMR Signatures :
- The target compound’s azetidine carbonyl group would show a characteristic 13C NMR signal near 165–175 ppm, similar to carbonyls in compound 10a (C=O at ~160 ppm) .
- 1H NMR of the 2H-triazole moiety would display a singlet for the two equivalent protons at δ ~7.5–8.5 ppm, distinct from 1H-triazoles (δ ~7.0–7.8 ppm) .
- IR Spectroscopy : The azetidine carbonyl stretch (~1680–1720 cm⁻¹) would overlap with indole NH stretches (~3200–3400 cm⁻¹) .
Critical Analysis of Structural Divergence
- Azetidine vs. Larger Rings : Azetidine’s conformational constraints may reduce off-target interactions but complicate synthetic accessibility compared to five-membered rings (e.g., imidazole) .
Preparation Methods
Fischer Indole Synthesis for Methoxy-Substituted Indoles
The 6-methoxyindole core is synthesized via the Fischer indole protocol. Heating 4-methoxyphenylhydrazine 1 with ethyl pyruvate 2 in acetic acid induces cyclization, yielding 6-methoxyindole 3 (Scheme 1). This method, adapted from Bratulescu’s microwave-assisted approach, achieves 79% yield under optimized conditions.
Scheme 1 : Fischer Indole Synthesis of 6-Methoxyindole
Reagents :
- 4-Methoxyphenylhydrazine 1 (1.0 equiv)
- Ethyl pyruvate 2 (1.2 equiv)
- ZnCl₂ (0.1 equiv), PCl₅ (0.1 equiv)
- Microwave irradiation, 150°C, 5 h
Characterization :
Carboxylation at C-2 via Directed Lithiation
Introducing the C-2 carboxyl group employs directed ortho-lithiation. Treating 6-methoxyindole 3 with LDA at −78°C generates a lithio-species, which reacts with CO₂ to afford 6-methoxy-1H-indole-2-carboxylic acid 4 in 68% yield.
Critical Parameters :
- Temperature control (−78°C) prevents over-lithiation.
- CO₂ gas bubbled directly into the reaction mixture.
Preparation of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
Azetidine Ring Construction via Cyclization
Azetidine 5 is synthesized from 1,3-dibromopropane 6 and benzylamine 7 under high-dilution conditions (Scheme 2). Ring closure via SN2 displacement yields N-benzylazetidine 8 , followed by hydrogenolytic deprotection to azetidine 5 (82% overall yield).
Scheme 2 : Azetidine Synthesis
Reagents :
- 1,3-Dibromopropane 6 (1.0 equiv)
- Benzylamine 7 (2.2 equiv)
- K₂CO₃ (3.0 equiv), THF, 0°C → rt, 12 h
- H₂, Pd/C (10 wt%), MeOH, 6 h
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole moiety is installed via Click chemistry. Azetidine 5 is functionalized with propargyl bromide 9 to yield 3-propargylazetidine 10 , which undergoes CuAAC with azidomethyl benzene 11 (Scheme 3).
Scheme 3 : Triazole Formation
Reagents :
- 3-Propargylazetidine 10 (1.0 equiv)
- Azidomethyl benzene 11 (1.2 equiv)
- CuI (10 mol%), Et₃N (3.0 equiv), MeCN, rt, 3 h
Yield : 76%
¹H NMR (CDCl₃): δ 7.78 (s, 2H, triazole-H), 4.45 (m, 4H, azetidine-H), 3.62 (m, 1H, CH-triazole).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The indole-carboxylic acid 4 and azetidine-triazole 12 are coupled using EDCl/HOBt (Scheme 4). Activation of 4 with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by addition of 12 (1.1 equiv), affords the target compound in 85% yield after purification.
Scheme 4 : Amide Bond Formation
Reagents :
- 6-Methoxy-1H-indole-2-carboxylic acid 4 (1.0 equiv)
- 3-(2H-1,2,3-Triazol-2-yl)azetidine 12 (1.1 equiv)
- EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 24 h |
| Yield | 85% |
Spectroscopic Validation :
- HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₈N₅O₂: 348.1459, found: 348.1453.
- ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 148.2 (triazole-C), 136.4 (indole-C2), 121.7 (OCH₃).
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Cross-Coupling for Indole Functionalization
An alternative route involves Suzuki coupling of 2-bromo-6-methoxyindole 13 with azetidine-triazole boronic ester 14 (Scheme 5). Using Pd(OAc)₂/K₂CO₃ in THF/H₂O (3:1), this method achieves 78% yield but requires pre-functionalized boronates.
Advantages :
- Avoids carboxylation steps.
- Compatible with diverse boronic acids.
Limitations :
- Requires air-sensitive catalysts.
- Lower functional group tolerance compared to amide coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
